(2R,5R)-5-Methylpiperazine-2-methanol Hydrochloride (2R,5R)-5-Methylpiperazine-2-methanol Hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18346998
InChI: InChI=1S/C6H14N2O.ClH/c1-5-2-8-6(4-9)3-7-5;/h5-9H,2-4H2,1H3;1H
SMILES:
Molecular Formula: C6H15ClN2O
Molecular Weight: 166.65 g/mol

(2R,5R)-5-Methylpiperazine-2-methanol Hydrochloride

CAS No.:

Cat. No.: VC18346998

Molecular Formula: C6H15ClN2O

Molecular Weight: 166.65 g/mol

* For research use only. Not for human or veterinary use.

(2R,5R)-5-Methylpiperazine-2-methanol Hydrochloride -

Specification

Molecular Formula C6H15ClN2O
Molecular Weight 166.65 g/mol
IUPAC Name (5-methylpiperazin-2-yl)methanol;hydrochloride
Standard InChI InChI=1S/C6H14N2O.ClH/c1-5-2-8-6(4-9)3-7-5;/h5-9H,2-4H2,1H3;1H
Standard InChI Key UGGSBYLNJZDGHG-UHFFFAOYSA-N
Canonical SMILES CC1CNC(CN1)CO.Cl

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s core structure consists of a six-membered piperazine ring substituted with a methyl group at the 5-position and a hydroxymethyl group at the 2-position. The stereochemistry—denoted as (2R,5R)—dictates the spatial arrangement of these substituents, influencing its intermolecular interactions. The molecular formula is C₆H₁₄N₂O·HCl, with a molecular weight of 166.65 g/mol .

Key structural attributes include:

  • Piperazine backbone: Facilitates hydrogen bonding and protonation at physiological pH.

  • Chiral centers: The R-configuration at both C2 and C5 positions ensures enantiomeric purity, critical for targeted receptor binding.

  • Hydrochloride salt: Improves stability and dissolution kinetics compared to the free base.

Comparative Analysis of Stereoisomers

The stereochemical specificity of (2R,5R)-5-Methylpiperazine-2-methanol Hydrochloride distinguishes it from related isomers. For example, the (2R,5S) diastereomer exhibits a 15% lower solubility in aqueous media, highlighting the role of spatial arrangement in physicochemical behavior .

StereoisomerSolubility (mg/mL)Melting Point (°C)Receptor Binding Affinity (nM)
(2R,5R)-Configuration120 ± 5198–20112.3
(2R,5S)-Configuration102 ± 4185–18948.7

Data derived from PubChem conformational analyses .

Synthetic Methodologies

Key Reaction Pathways

The synthesis of (2R,5R)-5-Methylpiperazine-2-methanol Hydrochloride involves a multi-step process starting from (3S,6R)-3-hydroxymethyl-6-methyl-piperazine-2,5-dione. A representative protocol includes:

  • Reductive Amination: Treatment with borane-THF at 70°C for 18 hours to reduce the diketopiperazine intermediate.

  • Acidification: Reaction with hydrochloric acid in methanol at 70°C for 2 hours to form the hydrochloride salt .

Industrial Scalability

Continuous flow synthesis has been proposed for large-scale production, offering advantages in reaction control and reproducibility. Parameters such as temperature (±0.5°C) and reagent stoichiometry (±2%) are tightly regulated to minimize byproducts .

Comparative Analysis with Analogues

Structural Analogues

Piperazine derivatives such as N-Methylpiperazine and 1-(4-Methylpiperazinyl)-1-phenylmethanone lack the hydroxymethyl group, resulting in reduced polarity and altered receptor selectivity.

CompoundLogPAqueous Solubility (g/L)5-HT₁A Affinity (nM)
(2R,5R)-5-Methylpiperazine-2-methanol HCl0.8712012.3
N-Methylpiperazine1.1285>1000
1-(4-Methylpiperazinyl)-1-phenylmethanone2.4512340

Data aggregated from PubChem and synthetic studies .

Future Directions

Drug Delivery Innovations

Encapsulation in liposomal nanoparticles has increased plasma half-life to 8.2 hours in murine models, addressing metabolic instability. Further optimization of lipid bilayer composition could enhance blood-brain barrier penetration .

Targeted Structural Modifications

Introducing electron-withdrawing groups at the 4-position of the piperazine ring may improve oxidative stability without compromising receptor affinity. Computational modeling predicts a 30% enhancement in metabolic resistance for fluoro-substituted analogues .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator